Synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: A Technical Guide
Synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, a key intermediate in the pharmaceutical industry, notably in the production of gadobutrol, a gadolinium-based MRI contrast agent.[1][2] This document details the primary synthetic methodologies, including detailed experimental protocols and tabulated quantitative data. Alternative synthetic approaches are also discussed. The guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (DTB) is a bicyclic acetal epoxide with the CAS number 57280-22-5 and a molecular formula of C₇H₁₂O₃.[3][4] Its molecular structure, featuring a strained epoxide ring fused to a seven-membered dioxepane ring, imparts unique reactivity that is leveraged in various synthetic applications. The primary importance of DTB lies in its role as a crucial building block for the synthesis of gadobutrol, where it serves to introduce a hydrophilic dihydroxypropyl group.[1] This guide will focus on the prevalent synthetic routes to DTB, providing detailed procedural information and relevant chemical data.
Primary Synthetic Route: Two-Step Synthesis from 2-Butene-1,4-diol
The most commonly cited method for the preparation of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is a two-step process commencing with the acid-catalyzed acetalization of (Z)-2-butene-1,4-diol, followed by the epoxidation of the resulting olefinic intermediate.[5]
Step 1: Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine
The first step involves the cyclization of (Z)-2-butene-1,4-diol with 2,2-dimethoxypropane in the presence of an acid catalyst to form the seven-membered cyclic acetal, 4,7-dihydro-2,2-dimethyl-1,3-dioxepine.[5]
Reaction Scheme:
Step 2: Epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine
The intermediate, 4,7-dihydro-2,2-dimethyl-1,3-dioxepine, is then subjected to epoxidation to yield the final product, 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.[5] The most frequently used epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[5]
Reaction Scheme:
Quantitative Data
The following tables summarize the key quantitative data associated with the primary two-step synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.
Table 1: Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine
| Parameter | Value | Reference |
| Reactant 1 | (Z)-2-butene-1,4-diol | [5] |
| Reactant 2 | 2,2-dimethoxypropane | [5] |
| Catalyst | Concentrated Sulfuric Acid | [5] |
| Molar Ratio (Diol:Acetal) | 1 : 2 | [5] |
| Reaction Temperature | 50-70 °C | [5] |
| Reaction Time | Not specified | |
| Yield | Up to 85% | [5] |
| Purity | Not specified |
Table 2: Synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane via m-CPBA Epoxidation
| Parameter | Value | Reference |
| Reactant 1 | 4,7-dihydro-2,2-dimethyl-1,3-dioxepine | [5] |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | [5] |
| Solvent | Dichloromethane or Ethylene dichloride | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | Until disappearance of starting material | [5] |
| Yield | ~60-62% | [5] |
| Overall Yield (from diol) | ~50% | [5] |
| Final Product Purity | >98% (by HPLC) | [5] |
Table 3: Physicochemical Properties of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [3][4] |
| Molecular Weight | 144.17 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 179 °C at 760 mmHg | [6] |
| Density | 1.071 g/cm³ | [5] |
Table 4: Spectroscopic Data for 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane
| Spectroscopy | Data | Reference |
| ¹H NMR | δ (ppm): 4.03 (dd, J = 28.1, 14.3 Hz, 4H), 3.22 (s, 2H), 1.37 (s, 3H), 1.32 (s, 3H) | [7] |
| ¹³C NMR | δ (ppm): 102.36, 60.10, 56.51, 24.79, 23.50 | [7] |
| IR (cm⁻¹) | 2991, 2940, 1374, 1220, 1150, 1120, 1086, 1034 | [7] |
| MS (m/z) | Molecular Ion Peak at 144 | [6] |
Experimental Protocols
Synthesis of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine
Materials:
-
(Z)-2-butene-1,4-diol (88.1 g, 1.0 mol)
-
2,2-dimethoxypropane (208.3 g, 2.0 mol)
-
Concentrated sulfuric acid (98%, ~0.1 g)
-
Anhydrous sodium carbonate
Procedure:
-
To a 500 mL flask equipped with a stirrer and a distillation apparatus, add 2,2-dimethoxypropane (208.3 g), (Z)-2-butene-1,4-diol (88.1 g), and concentrated sulfuric acid (0.1 g).[5]
-
Stir the mixture until a homogeneous phase is formed.
-
Heat the reaction mixture to 70 °C. By-product methanol will begin to distill off at a head temperature of approximately 60 °C.[5]
-
Continue the distillation until no more methanol is collected.
-
Cool the reaction mixture to 50 °C and perform a vacuum distillation to remove any residual methanol.
-
The crude product is then purified by fractional distillation under reduced pressure to yield 4,7-dihydro-2,2-dimethyl-1,3-dioxepine as a colorless liquid. The reported yield is approximately 85%.[5]
Synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane (m-CPBA method)
Materials:
-
4,7-dihydro-2,2-dimethyl-1,3-dioxepine (100 g, 0.70 mol)
-
meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)
-
Dichloromethane (or ethylene dichloride)
-
10% aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve 4,7-dihydro-2,2-dimethyl-1,3-dioxepine (100 g) in dichloromethane.[5]
-
In a separate vessel, prepare a solution of m-CPBA in dichloromethane.
-
Slowly add the m-CPBA solution to the solution of the dioxepine at room temperature with stirring.
-
Monitor the reaction by TLC until the starting material is no longer detectable. Continue stirring for an additional 1-2 hours to ensure complete reaction.[5]
-
Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid. Wash the filter cake with dichloromethane.
-
Wash the combined filtrate sequentially with 10% aqueous sodium sulfite solution and saturated aqueous sodium bicarbonate solution.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane as a colorless to light yellow liquid. The reported yield is approximately 62%.[5]
Alternative Synthetic Methodologies
Epoxidation using Hydrogen Peroxide
An alternative to m-CPBA for the epoxidation of 4,7-dihydro-2,2-dimethyl-1,3-dioxepine is the use of hydrogen peroxide in a buffered aqueous-organic solvent system.[8]
Reaction Conditions:
-
Reagent: Hydrogen peroxide (27% aqueous solution)
-
Solvents: Acetonitrile, methanol, and water
-
Buffer: Disodium hydrogen phosphate to maintain a pH of 7-9.5
-
Base: 1 M Sodium hydroxide solution
-
Temperature: 60-80 °C
-
Yield: A total yield of 85.2% for the pure product after distillation has been reported for a large-scale synthesis.[8]
This method offers a potentially more cost-effective and environmentally benign alternative to the use of peroxyacids.
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane is a well-established process that is crucial for the production of important pharmaceutical agents. The primary two-step synthetic route, involving acetalization followed by epoxidation, is efficient and provides the target molecule in good overall yield and high purity. While m-CPBA is a common epoxidizing agent, the use of hydrogen peroxide presents a viable and potentially more sustainable alternative. This guide provides the necessary technical details to aid researchers and professionals in the successful synthesis and handling of this important intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | C7H12O3 | CID 11094747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103351396A - Preparation method of 4, 4-dimethyl-3, 5, 8-trioxabicyclo [5, 1, 0] octane - Google Patents [patents.google.com]
- 6. Buy 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane | 57280-22-5 [smolecule.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. 4,4-Dimethyl-3,5,8-trioxabic-yclo[5,1,0]Octane | 57280-22-5 [chemicalbook.com]
